Citreochlorol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of citreochlorol and its analogues involves several key steps. One efficient synthetic route includes Krische’s enantioselective carbonyl allylation, IBr-promoted cyclization, and regioselective epoxide opening . These steps are crucial for accessing versatile epoxy ethers that enable the formation of this compound monochloro derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. These may include the use of catalysts, controlled reaction conditions, and purification processes to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions: Citreochlorol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one atom or group in the molecule with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Citreochlorol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of citreochlorol involves its interaction with specific molecular targets and pathways. As a halogenated polyketide, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Citreochlorol can be compared with other halogenated polyketides, such as:
Chloramphenicol: An antibiotic with a similar halogenated structure.
Tetracycline: Another antibiotic with polyketide characteristics.
Erythromycin: A macrolide antibiotic with polyketide origins.
Uniqueness: this compound’s uniqueness lies in its specific halogenation pattern and the resulting chemical properties. This makes it a valuable compound for studying the effects of halogenation on polyketide reactivity and biological activity .
Properties
Molecular Formula |
C12H16Cl2O4 |
---|---|
Molecular Weight |
295.16 g/mol |
IUPAC Name |
1,1-dichloro-5-(3-hydroxy-5-methoxyphenyl)pentane-2,4-diol |
InChI |
InChI=1S/C12H16Cl2O4/c1-18-10-4-7(2-8(15)5-10)3-9(16)6-11(17)12(13)14/h2,4-5,9,11-12,15-17H,3,6H2,1H3 |
InChI Key |
MMMZDSQYAMMVEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CC(CC(C(Cl)Cl)O)O |
Origin of Product |
United States |
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